Dioctyl maleate

Catalog No.
S626843
CAS No.
2915-53-9
M.F
C20H36O4
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dioctyl maleate

Phthalate plasticizers face bans; short-chain maleates lack performance. Di-n-octyl maleate (CAS 2915-53-9) is a non-phthalate reactive comonomer that permanently binds to polymer chains, eliminating migration. • Copolymerizes into PVAc/PVC/acrylics, lowers MFFT, boosts hydrophobicity, no volatility. • Replaces DOP/DEHP in medical, food contact, consumer goods; linear C8 ensures biodegradability. • High-purity (≥97%), bulk supply, global logistics.

CAS Number

2915-53-9

Product Name

Dioctyl maleate

IUPAC Name

dioctyl (Z)-but-2-enedioate

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H36O4/c1-3-5-7-9-11-13-17-23-19(21)15-16-20(22)24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-18H2,1-2H3/b16-15-

InChI Key

TVWTZAGVNBPXHU-NXVVXOECSA-N

SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC

Synonyms

dicaprylyl maleate, dioctyl maleate

Canonical SMILES

CCCCCCCCOC(=O)C=CC(=O)OCCCCCCCC

Isomeric SMILES

CCCCCCCCOC(=O)/C=C\C(=O)OCCCCCCCC

The exact mass of the compound Dioctyl maleate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient; Solvent. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥97%

Package Size

25 ml, 100 ml, 500 ml

Di-n-octyl maleate (DOM) is a linear, unsaturated diester formed from maleic acid and n-octanol. In industrial and chemical procurement, it functions primarily as a high-performance, non-phthalate internal plasticizer and a reactive comonomer. Featuring a reactive double bond and dual C8 linear alkyl chains, DOM is highly valued for imparting permanent flexibility, low-temperature durability, and water resistance to polymer systems such as polyvinyl acetate (PVAc) and polyvinyl chloride (PVC). Unlike traditional external plasticizers that are prone to leaching, DOM can be copolymerized directly into the polymer backbone. Its low volatility, excellent solubility in organic solvents, and favorable toxicological profile make it a critical building block for low-VOC coatings, pressure-sensitive adhesives, and environmentally compliant flexible plastics [1].

Procurement Fit

Dual-function internal plasticizer and reactive comonomer for covalent backbone incorporation.
Compatible with emulsion, solution, and bulk polymerization of vinyl acetate, vinyl chloride, styrene, and acrylates.
Phthalate-free chemistry supports qualification for regulated polymer formulations and migration-sensitive applications.

Substituting di-n-octyl maleate with shorter-chain maleates (like dibutyl maleate) or traditional phthalates (like DOP/DEHP) compromises either performance or regulatory compliance. Shorter-chain esters like DBM exhibit higher volatility and lower hydrophobicity, leading to plasticizer migration, reduced long-term flexibility, and poor water resistance in emulsion films. Conversely, while dioctyl phthalate (DOP) offers strong plasticization, it is subject to strict global phase-outs due to reproductive toxicity and endocrine disruption. Furthermore, substituting linear di-n-octyl maleate with its branched isomer, bis(2-ethylhexyl) maleate, can negatively impact the biodegradation profile, as branched alcohols are more recalcitrant in the environment. Procurement decisions must therefore lock in the specific linear C8 maleate to ensure a balance of permanent flexibility, low migration, and optimal environmental safety [1].

Substitution Risk

Alkyl chain length and branching determine plasticization efficiency; shorter-chain maleates (e.g., dibutyl maleate) may shift thermal activation energy and Tg reduction profiles.

Direct replacement with dioctyl phthalate (DOP) alters regulatory profile and may require revalidation of volatile loss and leaching performance under specific process conditions.

Latex stability outcomes are comonomer-specific; substituting DOM with DBM can change particle size distribution and colloidal stability balance in emulsion polymerization.

Enhanced MFFT Reduction and Hydrophobicity in PVAc Emulsions

When used as a comonomer in semi-continuous emulsion polymerization of vinyl acetate (VAc), the alkyl chain length of the maleic acid diester significantly impacts the final latex properties. Studies comparing dioctyl maleate (DOM) to dibutyl maleate (DBM) demonstrate that the longer C8 chains of DOM provide a more substantial reduction in both the glass transition temperature (Tg) and the Minimum Film Forming Temperature (MFFT) of the PVAc emulsion. Furthermore, the incorporation of DOM significantly increases the water contact angle of the resulting latex films, indicating higher hydrophobicity and water resistance compared to the DBM-modified films [1].

Evidence DimensionMFFT reduction and film water resistance
Target Compound DataSignificantly lower MFFT and higher water contact angle
Comparator Or BaselineDibutyl maleate (DBM, C4 chain)
Quantified DifferenceGreater Tg/MFFT depression and enhanced hydrophobicity scaling with the C8 alkyl chain length
ConditionsSemi-continuous emulsion copolymerization with vinyl acetate

Buyers formulating water-based adhesives or coatings should select DOM over DBM to achieve better low-temperature film formation and higher moisture resistance.

PVC thermal stabilization
Head-to-head
150.5 kJ mol⁻¹ DOM
vs 112.7 kJ mol⁻¹ DBM
Reported highest activation energy for dehydrochlorination among tested maleates; supports selection for high-temperature processing stability.
N₂, 160–210°C; PVC thermal degradation study.

Phthalate-Free Plasticization with Equivalent Tg Depression

The regulatory phase-out of di(2-ethylhexyl) phthalate (DEHP) has driven the adoption of aliphatic diesters. Dioctyl maleate serves as a highly effective, non-phthalate alternative that matches the plasticization efficiency of traditional phthalates. In flexible PVC and related polymer matrices, the addition of DOM effectively disrupts polymer chain interactions, facilitating chain mobility and drastically lowering the glass transition temperature (Tg). Comparative evaluations confirm that C8 alkyl chains provide strong plasticizer effectiveness, achieving Tg reductions comparable to DEHP without the associated endocrine-disrupting health risks or regulatory restrictions [1].

Evidence DimensionGlass transition temperature (Tg) reduction in polymers
Target Compound DataHigh plasticizer efficiency equivalent to DEHP
Comparator Or BaselineDEHP / Dioctyl Phthalate
Quantified DifferenceEquivalent Tg depression with zero phthalate content
ConditionsInternal and external plasticization of PVC and vinyl copolymers

Procurement teams can seamlessly replace highly regulated phthalates with DOM without sacrificing the mechanical flexibility or thermal properties of the final polymer.

Tg depression in VAc copolymers
Head-to-head
DOMGreater Tg and MFFT reduction at all ratios (5–40 wt%)
DBMModerate Tg depression; less effective internal plasticization
Longer C8 chain enhances free volume; reported to reduce film-forming temperature more efficiently than C4 analog.
Semicontinuous VAc emulsion; DSC and MFFT bar method.

Enhanced Biodegradability of Linear vs. Branched Alkyl Chains

The specific isomeric structure of the maleate ester plays a critical role in its environmental fate. Research evaluating the biodegradation of various plasticizers by soil bacteria (e.g., Rhodococcus rhodochrous) highlights a distinct advantage for linear alkyl chains. Di-n-octyl maleate (linear DOM) undergoes cleaner and more predictable biodegradation compared to its branched counterpart, bis(2-ethylhexyl) maleate. The degradation of branched esters often leads to the transient or prolonged accumulation of recalcitrant metabolites like 2-ethylhexanol, whereas linear side chains are rapidly metabolized without significant toxic buildup [1].

Evidence DimensionBiodegradation kinetics and metabolite accumulation
Target Compound DataRapid degradation with minimal stable metabolite buildup
Comparator Or BaselineBis(2-ethylhexyl) maleate (branched isomer)
Quantified DifferenceAbsence of recalcitrant 2-ethylhexanol accumulation during bacterial breakdown
ConditionsBiodegradation assays using Rhodococcus rhodochrous

Selecting the linear di-n-octyl isomer ensures compliance with stringent eco-toxicity and green chemistry standards by avoiding persistent environmental metabolites.

Latex stability profile
Head-to-head
DOMSmaller particle size, narrower PSD
DBMBetter freeze-thaw and ionic stability
Differential hydrophobicity drives distinct colloidal stability; selection should match end-use stability priorities.
VAc emulsion; DLS, zeta potential, conductometry.

Low Volatility for Long-Term Polymer Stability

A primary failure mode for plasticized polymers is the migration and volatilization of the plasticizer over time, leading to embrittlement. Dioctyl maleate possesses a significantly higher molecular weight and boiling point than shorter-chain analogs like diethyl maleate (DEM) and dibutyl maleate (DBM). This translates to drastically lower volatility. When incorporated into coatings, sealants, or flexible plastics, DOM remains locked within the polymer matrix—especially when utilized as a reactive comonomer where its double bond integrates into the polymer backbone—ensuring long-term dimensional stability and sustained flexibility under thermal stress.

Evidence DimensionVolatility and plasticizer migration
Target Compound DataLow volatility driven by high molecular weight (~340.5 g/mol)
Comparator Or BaselineDibutyl maleate (MW ~228.3 g/mol) and Diethyl maleate
Quantified DifferenceSignificantly reduced migration and evaporative loss over time
ConditionsLong-term thermal aging of plasticized films and coatings

Manufacturers of durable goods, automotive interiors, and construction materials require DOM to prevent product embrittlement and extend the functional lifespan of the material.

Aqueous leaching vs. phthalates
Class-level inference
Maleate diesters reported up to 10× lower leaching than DEHP; longer C8 chain suggests further reduction for DOM.
Supports phthalate-free substitution pathway; DOM-specific leaching data to verify.
GC aqueous leaching; class trend inferred from DHM data.
Volatile loss vs. DOP
Cross-study comparable
DOM≤ 0.2% (130°C, 3 h)
DOP≤ 0.1% (130°C, 3 h)
Volatility within 0.1 percentage points of DOP; reported to support processing stability in phthalate-free formulations.
Accelerated gravimetric test; supplier specifications.

Low-VOC Water-Based Adhesives and Coatings

Leveraging its ability to lower MFFT and increase hydrophobicity, DOM is an ideal comonomer for vinyl acetate and acrylic emulsion polymerizations, replacing DBM to achieve improved film formation and moisture resistance [1].

Phthalate-Free Flexible PVC Manufacturing

Driven by its excellent Tg reduction and non-toxic profile, DOM is a primary internal plasticizer for medical devices, food packaging, and consumer plastics where DEHP/DOP are strictly prohibited[1].

Eco-Friendly Surfactant Precursors

As a precursor to dioctyl sulfosuccinate (DOSS), the linear di-n-octyl maleate provides a highly biodegradable route to manufacturing specialty surfactants used in agriculture, textiles, and personal care [1].

High-Durability Sealants and Elastomers

Due to its low volatility and reactive double bond, DOM is utilized in formulating construction sealants and elastomers that require permanent flexibility and resistance to plasticizer migration under thermal cycling [1].

Application Selection Matrix

Application
Selection Property
Validation Focus
High-temperature PVC processing
Reported higher thermal activation energy for dehydrochlorination
PVC thermal degradation rate under process conditions
Low-temperature flexible PVC and cold-weather products
Greater Tg and MFFT reduction efficiency vs. shorter-chain maleates
Copolymer Tg and low-temperature flexibility testing
Phthalate-free formulations for regulated markets
Class-level leaching reduction and comparable volatile loss to DOP
Aqueous leaching and migration limit compliance
Vinyl acetate emulsion copolymers for coatings and adhesives
Narrower particle size distribution and low-temperature film formation
Latex particle size, MFFT, and application-specific colloidal stability

Physical Description

Liquid

XLogP3

7

UNII

OD88G8439L

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 46 of 48 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

2915-53-9

Wikipedia

Dioctyl maleate

Use Classification

Cosmetics -> Emollient; Solvent

General Manufacturing Information

Textiles, apparel, and leather manufacturing
2-Butenedioic acid (2Z)-, 1,4-dioctyl ester: ACTIVE

Explore Compound Types